molecular formula C13H18N2O B2511932 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide CAS No. 1436280-99-7

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide

Cat. No.: B2511932
CAS No.: 1436280-99-7
M. Wt: 218.3
InChI Key: FSWYQLQZESGKOM-UHFFFAOYSA-N
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Description

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide is a complex organic compound with a unique structure that includes both alkyne and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide typically involves the reaction of but-2-yne and prop-2-yne derivatives with cyclopropyl and methylacetamide groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate can lead to the formation of similar compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming epoxides or other oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting alkynes to alkenes or alkanes.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield alkenes or alkanes.

Scientific Research Applications

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alkyne-containing amides and cyclopropyl derivatives, such as:

Uniqueness

What sets 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-6-10-15(9-5-2)11-13(16)14(3)12-7-8-12/h2,12H,7-11H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWYQLQZESGKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)N(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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